![molecular formula C17H16F3N3O2 B2835395 N-(3-(Tert-butyl)-2-methyl-4-oxoindeno[3,2-C]pyrazol-6-YL)-2,2,2-trifluoroethanamide CAS No. 1024223-97-9](/img/structure/B2835395.png)

N-(3-(Tert-butyl)-2-methyl-4-oxoindeno[3,2-C]pyrazol-6-YL)-2,2,2-trifluoroethanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

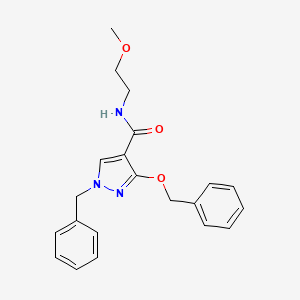

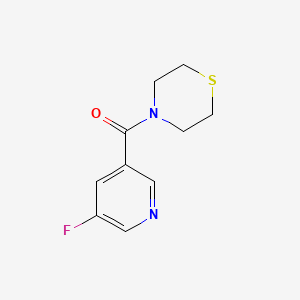

The compound is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a tert-butyl group, a methyl group, and an indeno group. The indeno group is fused to the pyrazole ring and contains a ketone functional group. The compound also contains a trifluoroethanamide group .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For example, the pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones. The indeno group can be synthesized through a Diels-Alder reaction or other cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring is likely to be planar due to the sp2 hybridization of the carbon and nitrogen atoms in the ring. The indeno group is likely to be non-planar due to the presence of the fused rings .Chemical Reactions Analysis

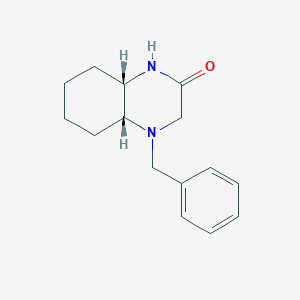

The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive sites. For example, the ketone group can undergo reactions such as reduction, Grignard reaction, and condensation reactions. The amide group can undergo hydrolysis, reduction, and reactions with organometallic reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Scientific Research Applications

Synthesis and Structural Analysis

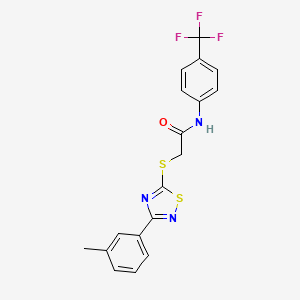

The design and synthesis of novel compounds, including 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products, have been extensively studied. These efforts aim to incorporate bioactive moieties, such as pyrazole and pyrazolo[3,4-d]pyrimidine, to enhance the compounds' lipophilicity, thereby improving their transport through cellular barriers. The structural characterization of these compounds often involves X-ray diffraction analyses to establish their solid-state structures, which is crucial for understanding their potential interactions at the molecular level (Maftei et al., 2016).

Potential Medical Applications

The antitumor activity of similar compounds has been a significant focus, with in vitro assessments conducted using monolayer proliferation assays across various cell lines. For instance, certain derivatives have shown promising potency, indicated by mean IC50 values, suggesting their potential as antitumor agents. These findings underscore the importance of exploring the bioactivity of these compounds further, considering their structural properties and the potential for optimization to enhance their efficacy (Maftei et al., 2016).

Future Directions

Mechanism of Action

Target of Action

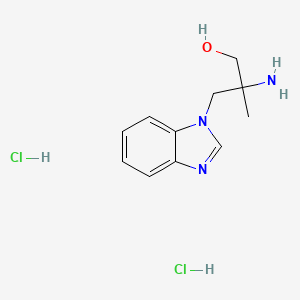

Similar compounds have been found to interact withkinase proteins . Kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as cell growth, division, and death .

Mode of Action

The compound is likely to interact with its targets through binding to the kinase deep pocket . This interaction can lead to changes in the protein’s function, potentially altering cellular signaling pathways .

Biochemical Pathways

These could include pathways involved in cell growth, division, and apoptosis .

Pharmacokinetics

Similar compounds have shown to exhibit changes from fast to slow binding kinetics, resulting in an improved residence time . This suggests that the compound may have a prolonged effect in the body.

Result of Action

Given its potential interaction with kinases, it may lead to alterations in cellular signaling pathways, potentially affecting cell growth, division, and death .

Properties

IUPAC Name |

N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O2/c1-16(2,3)14-11-12(22-23(14)4)9-6-5-8(7-10(9)13(11)24)21-15(25)17(18,19)20/h5-7H,1-4H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOJBZRXEHMFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C(=NN1C)C3=C(C2=O)C=C(C=C3)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2835313.png)

![1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2835317.png)

![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835319.png)

![10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2835320.png)

![2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide](/img/structure/B2835324.png)

![(Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2835325.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2835327.png)

![3-[(4-Methylbenzyl)sulfonyl]propanoic acid](/img/structure/B2835332.png)